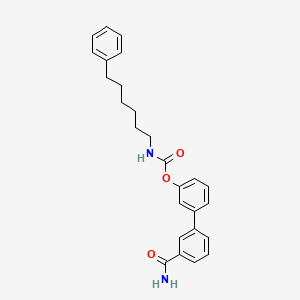
JP83
描述
作用机制
生化分析
Biochemical Properties
JP83 is an irreversible fatty acyl amide hydrolase (FAAH) inhibitor . The enzyme FAAH is capable of hydrolyzing anandamide and other esters and amides with long unsaturated acyl chains, which is widely expressed in brain and other tissues . The nature of these interactions involves the carbamylation of the enzyme’s serine nucleophile .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are still under investigation. Given its role as a FAAH inhibitor, it is likely to influence cell function by modulating the levels of anandamide and other related compounds in the cell .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting FAAH, an enzyme that breaks down anandamide and other related compounds . This inhibition is achieved through the carbamylation of the enzyme’s serine nucleophile .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not fully understood yet. It has been found that this compound can inhibit FAAH with equal or greater potency than URB597, a well-known FAAH inhibitor .
Dosage Effects in Animal Models
The effects of this compound on animal models are still under investigation. It has been found that at 1 mg/kg of JP104, a close analog of this compound, FAAH labeling was 80% of maximum in the brain .
Metabolic Pathways
This compound is involved in the metabolic pathways related to the breakdown of anandamide and other related compounds. By inhibiting FAAH, it potentially affects the levels of these compounds in the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not fully understood yet. Given its role as a FAAH inhibitor, it is likely to be distributed wherever FAAH is expressed .
Subcellular Localization
The subcellular localization of this compound is not fully understood yet. Given its role as a FAAH inhibitor, it is likely to be localized wherever FAAH is expressed .
准备方法
合成路线和反应条件
JP83 通过一系列涉及形成氨基甲酸酯键的化学反应合成。 合成路线通常涉及在受控条件下将 3-(3-氨基甲酰基苯基)苯胺与 6-苯基己基异氰酸酯反应以形成所需的氨基甲酸酯产物 . 该反应在有机溶剂(例如二甲亚砜 (DMSO) 或二甲基甲酰胺 (DMF))中于升高的温度下进行,以确保反应物完全转化。
工业生产方法
This compound 的工业生产遵循类似的合成路线,但规模更大。该工艺涉及使用自动化反应器并精确控制反应参数,以确保最终产品的高产率和纯度。 该化合物通常使用色谱技术和重结晶进行纯化,以获得适合进一步应用的结晶固体 .
化学反应分析
反应类型
JP83 经历了几种类型的化学反应,包括:
水解: this compound 在酸性或碱性条件下可以水解生成相应的胺和羧酸衍生物。
氧化: 该化合物可以发生氧化反应,形成不同的氧化产物,具体取决于所用氧化剂。
常用试剂和条件
水解: 使用盐酸或氢氧化钠的酸性或碱性条件。
氧化: 氧化剂,例如高锰酸钾或过氧化氢。
取代: 在适当条件下的亲核试剂,如胺或醇.
形成的主要产物
水解: 形成 3-(3-氨基甲酰基苯基)苯胺和 6-苯基己酸。
氧化: 形成 this compound 的氧化衍生物。
取代: 形成取代的氨基甲酸酯衍生物.
科学研究应用
JP83 有多种科学研究应用,包括:
相似化合物的比较
类似化合物
URB597: 另一种具有类似效力但化学结构不同的 FAAH 抑制剂。
JP104: JP83 的近似类似物,对 FAAH 具有类似的抑制作用.
独特性
This compound 由于其不可逆抑制机制和对 FAAH 的高抑制效力而独一无二。 在某些体外和体内研究中,它已被证明比 URB597 更有效 . 此外,this compound 选择性抑制大脑中 FAAH 而不显着影响其他组织的能力使其成为研究内源性大麻素系统的宝贵工具 .
属性
IUPAC Name |
[3-(3-carbamoylphenyl)phenyl] N-(6-phenylhexyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O3/c27-25(29)23-15-8-13-21(18-23)22-14-9-16-24(19-22)31-26(30)28-17-7-2-1-4-10-20-11-5-3-6-12-20/h3,5-6,8-9,11-16,18-19H,1-2,4,7,10,17H2,(H2,27,29)(H,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLPLSJWSHVJLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCNC(=O)OC2=CC=CC(=C2)C3=CC(=CC=C3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


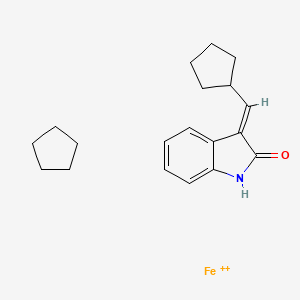
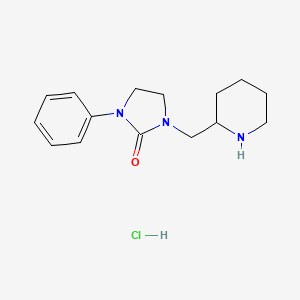
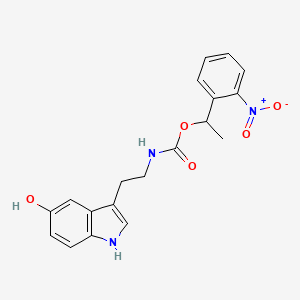
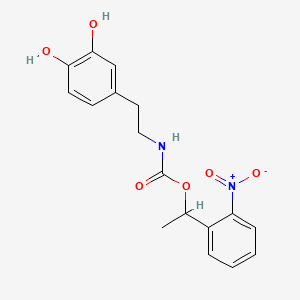
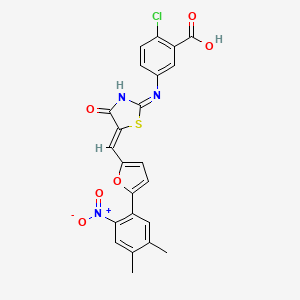
![6-nitro-2-[(6-nitro-1H-benzimidazol-2-yl)methoxymethyl]-1H-benzimidazole;hydrochloride](/img/structure/B560288.png)
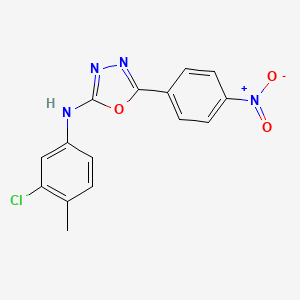
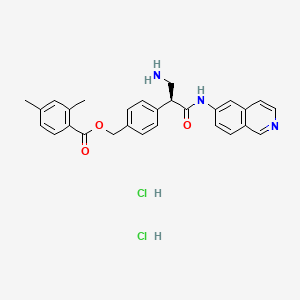
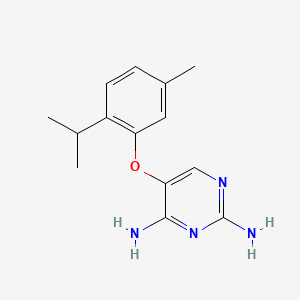
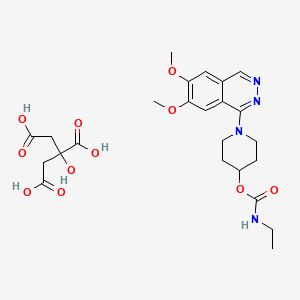
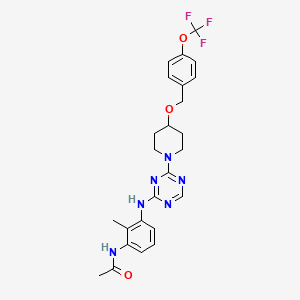

![[(5S)-5,6-dinitrooxyhexyl] (2S)-2-(6-methoxynaphthalen-2-yl)propanoate](/img/structure/B560302.png)
![N-(4-Fluorophenyl)-3,4-dihydro-1-[4-(trifluoromethyl)phenyl]-2(1H)-isoquinolinecarboxamide](/img/structure/B560303.png)
